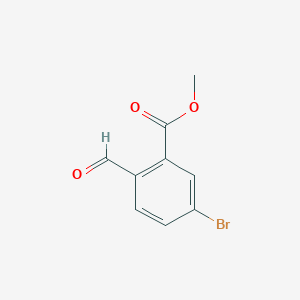

Methyl 5-bromo-2-formylbenzoate

Description

The exact mass of the compound Methyl 5-bromo-2-formylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-bromo-2-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGJVCDDZZSSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697534 | |

| Record name | Methyl 5-bromo-2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016163-89-5 | |

| Record name | Methyl 5-bromo-2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Reactivity of the formyl group in "Methyl 5-bromo-2-formylbenzoate"

An In-Depth Technical Guide to the Reactivity of the Formyl Group in Methyl 5-bromo-2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-formylbenzoate is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and complex molecular architectures. The reactivity of its formyl group is intricately modulated by the electronic effects of the adjacent methyl ester and the bromine atom positioned para to the aldehyde. This guide provides a comprehensive analysis of the formyl group's chemical behavior, offering field-proven insights into its participation in key synthetic transformations. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its conversion, and present logical frameworks for predicting its behavior in complex reaction schemes.

Molecular Architecture and Electronic Profile

The synthetic utility of methyl 5-bromo-2-formylbenzoate stems from the unique electronic environment of its formyl group. The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the C=O bond.[1] In this specific molecule, this electrophilicity is significantly enhanced.

-

Methyl Ester Group (-COOCH₃): Located ortho to the formyl group, the methyl ester acts as a powerful electron-withdrawing group through both induction (-I effect) and resonance (-M effect). This systematically depletes electron density from the aromatic ring and, consequently, from the formyl carbon, making it highly susceptible to nucleophilic attack.

-

Bromo Group (-Br): Positioned para to the formyl group, the bromine atom exerts a dual electronic influence. It is inductively withdrawing (-I effect) due to its high electronegativity but weakly electron-donating through resonance (+M effect) via its lone pairs. In this configuration, the inductive effect typically dominates, further contributing to the activation of the formyl group.

This confluence of electron-withdrawing effects makes the formyl group in methyl 5-bromo-2-formylbenzoate more reactive than that in benzaldehyde or less substituted analogues.[2][3]

Core Reactivity: A Synopsis of Key Transformations

The enhanced electrophilicity of the formyl group dictates its participation in a wide array of chemical reactions. The following table summarizes the primary transformations discussed in this guide.

| Reaction Class | Reagents/Conditions | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Secondary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Oxidation | Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

| Reductive Amination | Amine (R-NH₂), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Secondary Amine |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound, Weak Base (e.g., Piperidine) | α,β-Unsaturated Product |

Nucleophilic Addition: Gateway to Molecular Complexity

The archetypal reaction of the formyl group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon.[1] This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate.[1]

The pronounced electrophilicity of the formyl group in methyl 5-bromo-2-formylbenzoate facilitates rapid addition of even moderate nucleophiles. Strong, irreversible nucleophiles like Grignard reagents or organolithium species are particularly effective.

Diagram: General Mechanism of Nucleophilic Addition

Caption: Nucleophilic attack on the formyl carbon.

Protocol: Grignard Addition to form a Secondary Alcohol

This protocol describes a general, self-validating procedure for the addition of a Grignard reagent, a powerful carbon nucleophile, to methyl 5-bromo-2-formylbenzoate. The successful formation of a new C-C bond and conversion of the aldehyde to an alcohol validates the reaction.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add methyl 5-bromo-2-formylbenzoate (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq, 1.0 M solution in THF) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.

Carbonyl Condensation Reactions

Condensation reactions are powerful tools for C-C bond formation, converting the formyl group into a larger, more complex functional group.

The Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[4] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[5] The reaction is particularly effective with aldehydes and proceeds through a betaine or oxaphosphetane intermediate.[5][6] Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[5]

// Nodes Start [label="Methyl 5-bromo-2-formylbenzoate\n+ Phosphonium Salt (Ph₃P⁺-CH₂R Br⁻)"]; Base [label="Add Strong Base\n(e.g., n-BuLi, NaH)", fillcolor="#FBBC05", fontcolor="#202124"]; Ylide [label="In situ Ylide Formation\n(Ph₃P=CHR)", fillcolor="#FFFFFF"]; Reaction [label="Reaction at 0°C to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Oxaphosphetane Intermediate Formation"]; Elimination [label="Elimination of Ph₃P=O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Alkene Product\n+ Triphenylphosphine Oxide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Base; Base -> Ylide; Ylide -> Reaction; Reaction -> Intermediate; Intermediate -> Elimination; Elimination -> Product; }

Caption: Conversion of an aldehyde to a secondary amine.

Protocol: Synthesis of a Secondary Amine

-

Setup: To a solution of methyl 5-bromo-2-formylbenzoate (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary amine (e.g., benzylamine, 1.1 eq).

-

Imine Formation: Add acetic acid (1-2 drops) as a catalyst and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 316201, Methyl 5-bromo-2-methylbenzoate. [Link]

-

Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1467. [Link]

-

PubChemLite. Methyl 5-bromo-2-formylbenzoate (C9H7BrO3). [Link]

-

BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

-

Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. brainkart.com [brainkart.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

The Strategic Utility of Methyl 5-bromo-2-formylbenzoate in Modern Heterocyclic Synthesis: An In-depth Technical Guide

Abstract

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These cyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Methyl 5-bromo-2-formylbenzoate has emerged as a particularly strategic precursor in this pursuit. Its unique trifunctional architecture—comprising a reactive aldehyde, a versatile methyl ester, and a synthetically tractable bromine atom—offers a powerful platform for the convergent construction of diverse and complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthetic potential of methyl 5-bromo-2-formylbenzoate, with a focus on its application in the synthesis of isoindolinones and phthalazinones. We will delve into the mechanistic rationale behind these transformations, provide field-proven experimental protocols, and discuss the strategic implications of its molecular design for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Architectural Advantages of Methyl 5-bromo-2-formylbenzoate

Methyl 5-bromo-2-formylbenzoate is a crystalline solid with the molecular formula C₉H₇BrO₃. Its strategic value as a precursor for heterocyclic synthesis is rooted in the orthogonal reactivity of its three key functional groups, which are strategically positioned on the benzene ring.

-

The Aldehyde (Formyl) Group: This electrophilic center is primed for a wide range of classical and modern organic reactions. It readily participates in condensation reactions with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and other key intermediates for cyclization.

-

The Methyl Ester Group: This group can serve multiple roles. It can act as a directing group, influencing the regioselectivity of reactions on the aromatic ring. More importantly, it can be readily converted into other functional groups, such as amides or carboxylic acids, or it can be a site for intramolecular cyclization.

-

The Bromo Substituent: The bromine atom at the 5-position offers a valuable handle for further molecular diversification. It is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast range of substituents to modulate the physicochemical and biological properties of the final heterocyclic products. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

The strategic ortho-positioning of the formyl and methyl ester groups is particularly noteworthy. This arrangement facilitates a range of intramolecular cyclization and multicomponent reactions, enabling the rapid assembly of complex fused heterocyclic systems in a highly atom-economical fashion.

Synthesis of Isoindolin-1-one Derivatives via Multicomponent Reactions

One of the most elegant applications of methyl 5-bromo-2-formylbenzoate is in the synthesis of isoindolin-1-one derivatives through Ugi-type multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, thereby minimizing reaction steps and purification efforts. The reaction of methyl 2-formylbenzoate with various amines and isocyanides has been shown to produce a range of isoindolinone scaffolds.[1] The presence of the bromo substituent in methyl 5-bromo-2-formylbenzoate is not expected to interfere with this transformation and will be carried through to the final product, providing a site for further functionalization.

Conceptual Workflow

The general strategy involves the one-pot reaction of methyl 5-bromo-2-formylbenzoate, a primary or secondary amine, and an isocyanide. This reaction proceeds through a series of sequential steps, culminating in an intramolecular amidation to form the isoindolin-1-one ring system.

Caption: Ugi-type multicomponent reaction for the synthesis of isoindolin-1-ones.

Experimental Protocol (Adapted for 5-Bromo Derivative)

Materials:

-

Methyl 5-bromo-2-formylbenzoate (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Isocyanide (1.1 eq)

-

Methanol (as solvent)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

Procedure:

-

To a solution of methyl 5-bromo-2-formylbenzoate in methanol, add the amine and stir for 10 minutes at room temperature.

-

Add the isocyanide to the reaction mixture, followed by the addition of Sc(OTf)₃.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 5-bromo-isoindolin-1-one derivative.

Mechanistic Insights

The reaction is initiated by the condensation of the amine with the aldehyde group of methyl 5-bromo-2-formylbenzoate to form an iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by the capture of the resulting nitrilium ion by the carboxylate group of the benzoate ester (or a transient carboxylic acid if hydrolysis occurs). This sequence of events leads to the formation of an acyclic Ugi product. The final step is a spontaneous or acid-catalyzed intramolecular amidation, where the newly formed secondary amide attacks the methyl ester, leading to the formation of the five-membered lactam ring of the isoindolinone core. The scandium(III) triflate acts as a Lewis acid catalyst to activate the aldehyde and facilitate the formation of the iminium ion.

Synthesis of Phthalazinone Derivatives

Phthalazinones are a class of bicyclic nitrogen-containing heterocycles with a wide range of biological activities. Methyl 5-bromo-2-formylbenzoate is an excellent precursor for the synthesis of 7-bromo-substituted phthalazinones through a cyclocondensation reaction with hydrazine or its derivatives. This transformation leverages the reactivity of both the aldehyde and the methyl ester functionalities.

Conceptual Workflow

The synthesis of phthalazinones from methyl 5-bromo-2-formylbenzoate and hydrazines is a straightforward and high-yielding process. The reaction typically proceeds in a single step under mild conditions.

Caption: Synthesis of phthalazinones from methyl 5-bromo-2-formylbenzoate.

Experimental Protocol (Adapted for 5-Bromo Derivative)

Materials:

-

Methyl 5-bromo-2-formylbenzoate (1.0 eq)

-

Hydrazine hydrate or a substituted hydrazine (1.1 eq)

-

Ethanol or acetic acid (as solvent)

Procedure:

-

Dissolve methyl 5-bromo-2-formylbenzoate in ethanol or acetic acid in a round-bottom flask.

-

Add the hydrazine derivative to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 7-bromo-phthalazinone derivative. Further purification can be achieved by recrystallization if necessary.

Mechanistic Insights

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the electrophilic aldehyde carbon of methyl 5-bromo-2-formylbenzoate, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon of the methyl ester. This cyclization step results in the formation of a tetrahedral intermediate, which then eliminates a molecule of methanol to yield the stable, aromatic phthalazinone ring system. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen of the ester, rendering it more electrophilic.

Summary of Synthetic Potential

The unique arrangement of functional groups in methyl 5-bromo-2-formylbenzoate makes it a versatile building block for a variety of other heterocyclic systems beyond isoindolinones and phthalazinones. The following table summarizes some of the potential heterocyclic scaffolds that can be accessed from this precursor.

| Heterocyclic System | Binucleophile/Reagents | Key Reaction Type |

| Quinolinones | Compounds with an active methylene group and an amino group (e.g., β-ketoamides) | Condensation/Cyclization |

| Benzodiazepines | o-Phenylenediamines | Condensation/Cyclization |

| Fused Pyrimidines | Amidines, guanidines | Condensation/Cyclization |

| Benzothiazines | 2-Aminothiophenols (requires modification of the formyl group) | Cyclocondensation |

Conclusion

Methyl 5-bromo-2-formylbenzoate is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures, particularly fused ring systems of significant interest in medicinal chemistry and materials science. The protocols and mechanistic discussions presented in this guide for the synthesis of isoindolinones and phthalazinones highlight the practical utility of this building block. Furthermore, the presence of the bromo substituent provides a crucial avenue for late-stage functionalization, enabling the generation of diverse compound libraries for screening and optimization. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of precursors like methyl 5-bromo-2-formylbenzoate will undoubtedly play a pivotal role in advancing these fields.

References

-

Shafiq, Z., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o955. [Link]

-

Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]

-

Li, G., et al. (2014). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Tetrahedron, 70(36), 6246-6253. [Link]

-

El-Gohary, N. M., & Ali, T. E.-S. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]

-

Afify, A. A., et al. (1986). Synthesis and Reactions of Phthalazine Derivatives. Oriental Journal of Chemistry, 2(2), 116-121. [Link]

-

Shi, L., et al. (2012). Platinum Nanowires on Graphene Oxide as a Catalyst for the Synthesis of N-Substituted Isoindolinones and Phthalazinones. Organic Letters, 14(7), 1876-1879. [Link]

-

Patel, M., et al. (2014). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkat USA, 2014(6), 253-264. [Link]

-

El-Sayed, M. S., et al. (2013). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 2(3), 1-10. [Link]

Sources

Potential applications of "Methyl 5-bromo-2-formylbenzoate" in medicinal chemistry

The following technical guide details the medicinal chemistry applications of Methyl 5-bromo-2-formylbenzoate , a privileged trifunctional scaffold.

A Trifunctional Scaffold for Divergent Drug Discovery

Executive Summary

Methyl 5-bromo-2-formylbenzoate (CAS: 1016163-89-5) represents a "privileged scaffold" in modern drug discovery due to its unique orthogonal reactivity. Unlike simple aromatic building blocks, this compound possesses three distinct reactive handles—an aldehyde (electrophilic/condensable), a methyl ester (acylating agent), and an aryl bromide (cross-coupling handle)—positioned in a specific 1,2,5-substitution pattern.[1]

This specific topology allows for the rapid construction of bicyclic nitrogen heterocycles, most notably isoindolinones and phthalazinones , which serve as core pharmacophores in FDA-approved PARP inhibitors (e.g., Olaparib) and emerging MDM2 inhibitors.[1] This guide provides a technical roadmap for leveraging this scaffold to generate high-value bioactive libraries.

Structural Analysis & Reactivity Profile[1][2]

To effectively utilize this compound, researchers must understand the hierarchy of reactivity inherent in its structure.[1]

The Trifunctional Logic

The molecule functions as a "molecular pivot," allowing sequential transformations without the need for extensive protecting group strategies.[1]

| Functional Group | Position | Reactivity Mode | Key Transformation |

| Aldehyde (-CHO) | C-2 (Ortho) | High Electrophilicity | Imine formation, Reductive amination, Wittig olefination. |

| Methyl Ester (-COOMe) | C-1 | Acyl Substitution | Cyclization with internal nucleophiles (e.g., amines, hydrazines) to form lactams.[1] |

| Aryl Bromide (-Br) | C-5 | Oxidative Addition | Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings for library expansion.[1] |

Regiochemical Considerations

The 5-bromo substitution is strategic. In the resulting bicyclic systems (e.g., phthalazinones), the bromine atom is positioned to allow the introduction of "tail" groups that extend into solvent-exposed regions of protein binding pockets, a critical feature for optimizing solubility and pharmacokinetic properties.[1]

Key Medicinal Chemistry Applications

Module A: The Phthalazinone Platform (PARP Inhibitors)

The most commercially significant application of this scaffold is the synthesis of 4-substituted phthalazin-1(2H)-ones. This core is ubiquitous in Poly(ADP-ribose) polymerase (PARP) inhibitors used in BRCA-mutated cancer therapies.

Mechanism of Action:

-

Condensation: The aldehyde reacts with hydrazine (or substituted hydrazines) to form a hydrazone intermediate.

-

Cyclization: The nitrogen of the hydrazone attacks the adjacent methyl ester, releasing methanol and closing the ring to form the phthalazinone.[1]

-

Diversification: The retained bromine atom allows for late-stage attachment of biaryl or heteroaryl side chains.

Protocol Insight: Using hydrazine hydrate in ethanol at reflux typically affords the cyclized product in high yield (>85%). If a substituted hydrazine (R-NH-NH2) is used, regioselectivity is dictated by the greater nucleophilicity of the terminal nitrogen attacking the aldehyde first.

Module B: The Isoindolinone Platform (MDM2 & Kinase Inhibitors)

Isoindolinones are privileged structures in inhibitors of the p53-MDM2 interaction. Methyl 5-bromo-2-formylbenzoate serves as an ideal precursor for 5-bromo-isoindolin-1-ones .

Synthetic Pathway (Reductive Amination-Cyclization):

-

Imine Formation: Reaction with a primary amine (R-NH2) yields a Schiff base.

-

Reduction: Treatment with NaBH4 or NaBH(OAc)3 reduces the imine to a secondary amine.

-

Lactamization: The resulting secondary amine attacks the pendant ester (often requiring thermal or acid/base catalysis) to close the γ-lactam ring.

Why this route? Unlike lithiation strategies that require cryogenic conditions, this route proceeds under mild conditions compatible with sensitive functional groups on the amine partner.[1]

Module C: Multicomponent Reactions (MCRs)

The aldehyde and acid (hydrolyzed ester) functionalities make this scaffold a prime candidate for Ugi and Passerini reactions, enabling the one-pot assembly of highly complex peptidomimetics.

Visualizing the Divergent Synthesis

The following diagram illustrates how this single precursor branches into three distinct pharmacological classes.

Figure 1: Divergent synthetic pathways from Methyl 5-bromo-2-formylbenzoate to key pharmacophores.

Experimental Protocol: Synthesis of 6-Bromo-phthalazin-1(2H)-one

This protocol demonstrates the synthesis of a PARP inhibitor precursor. It is designed to be self-validating: the precipitation of the product drives the reaction to completion.[1]

Reagents:

-

Methyl 5-bromo-2-formylbenzoate (1.0 equiv)

-

Hydrazine monohydrate (1.2 equiv)

-

Ethanol (Absolute)

-

Acetic acid (Catalytic, optional)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-2-formylbenzoate (e.g., 5.0 g) in Ethanol (50 mL). The solution should be clear and slightly yellow.

-

Addition: Add Hydrazine monohydrate dropwise at room temperature. Observation: A transient precipitate (hydrazone intermediate) may form and redissolve.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 3–5 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf spot (Phthalazinone).

-

-

Work-up: Cool the mixture to 0°C in an ice bath. The product will precipitate as a white to off-white solid.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted hydrazine and impurities.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Yield Expectation: 85–92%. Characterization: 1H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the methyl ester singlet (~3.9 ppm), and the appearance of the phthalazinone C4-H singlet (~8.2 ppm).

Advanced Workflow: Late-Stage Functionalization

Once the bicyclic core is formed, the bromine atom serves as a handle for diversity.[1] The following diagram details the logic for library generation using Suzuki Coupling.

Figure 2: Workflow for expanding the brominated scaffold into a drug candidate library.

References

-

Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.[1] Link

-

Loh, V. M., et al. (2005).[1] Development of substituted phthalazinones as potent inhibitors of PARP-1. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.[1] Link

-

Griffin, R. J., et al. (1995).[1] Resistance-modifying agents. 2. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry, 38(20), 4154-4154.[1] Link

-

PubChem. (n.d.). Methyl 5-bromo-2-formylbenzoate | C9H7BrO3.[2][3] National Library of Medicine.[1] Link

-

Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for ester/aldehyde reactivity and stability). Link

Sources

The Synthetic Versatility of Methyl 5-bromo-2-formylbenzoate: A Technical Guide for Advanced Research

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern chemical synthesis, the strategic design of molecular scaffolds that offer a gateway to diverse and complex chemical entities is of paramount importance. Methyl 5-bromo-2-formylbenzoate, a seemingly unassuming aromatic compound, represents one such privileged scaffold. Its unique trifunctional nature, possessing a methyl ester, a formyl group, and a bromine atom, all strategically positioned on a benzene ring, renders it a highly versatile building block for the synthesis of a wide array of derivatives and analogs. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in the fields of drug development and materials science. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles that make Methyl 5-bromo-2-formylbenzoate a cornerstone for innovation.

Core Synthesis: A Strategic Approach to a Trifunctional Scaffold

The synthesis of Methyl 5-bromo-2-formylbenzoate requires a strategic approach to introduce the three distinct functional groups onto the benzene ring with high regioselectivity. A plausible and efficient synthetic route commences from the readily available and commercially accessible starting material, 2-methylbenzoic acid. This multi-step synthesis is designed to logically install each functional group, culminating in the target molecule.

Synthetic Workflow Diagram

Caption: Synthetic pathway for Methyl 5-bromo-2-formylbenzoate.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes at each stage.

Step 1: Esterification of 2-Methylbenzoic Acid

-

Rationale: The initial esterification of the carboxylic acid to a methyl ester serves a dual purpose. Firstly, it protects the acidic proton, preventing interference in subsequent reactions. Secondly, it introduces one of the three key functional groups of the target molecule.

-

Procedure:

-

To a solution of 2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2-methylbenzoate as a clear oil.

-

Step 2: Bromination of Methyl 2-methylbenzoate

-

Rationale: The methyl group is an ortho-, para-director. Therefore, electrophilic bromination will selectively introduce a bromine atom at the para position (position 5) relative to the methyl group. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective brominating agent for this transformation.

-

Procedure:

-

Dissolve Methyl 2-methylbenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 5-bromo-2-methylbenzoate .[1]

-

Step 3: Radical Bromination of the Methyl Group

-

Rationale: To introduce the formyl group, the methyl group must first be functionalized. A well-established method is the radical bromination of the benzylic position using NBS and a radical initiator like azobisisobutyronitrile (AIBN) under photochemical conditions.

-

Procedure:

-

Dissolve Methyl 5-bromo-2-methylbenzoate (1.0 eq) in carbon tetrachloride.

-

Add NBS (1.1 eq) and AIBN (0.05 eq).

-

Heat the mixture to reflux while irradiating with a UV lamp for 4-6 hours.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude Methyl 5-bromo-2-(bromomethyl)benzoate . This product is often used in the next step without further purification.

-

Step 4: Kornblum Oxidation to the Aldehyde

-

Rationale: The Kornblum oxidation provides a mild and efficient method to convert the benzylic bromide to an aldehyde. The reaction proceeds via an intermediate that is hydrolyzed and then oxidized.

-

Procedure:

-

Dissolve the crude Methyl 5-bromo-2-(bromomethyl)benzoate in a mixture of water and a suitable organic co-solvent (e.g., DMSO).

-

Add calcium carbonate (2.0 eq) and heat the mixture to reflux for 12-16 hours.

-

Cool the reaction, filter, and add a solution of sodium periodate (1.5 eq) to the filtrate.

-

Stir at room temperature for 4-6 hours.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography to afford the final product, Methyl 5-bromo-2-formylbenzoate .

-

Chemical Reactivity and Derivatization: A World of Synthetic Possibilities

The true utility of Methyl 5-bromo-2-formylbenzoate lies in the differential reactivity of its three functional groups, allowing for a plethora of selective transformations.

Reaction Pathways Diagram

Caption: Key derivatization pathways for Methyl 5-bromo-2-formylbenzoate.

Transformations of the Formyl Group

The aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Reductive Amination: A cornerstone reaction for introducing nitrogen-containing moieties. The aldehyde can be reductively aminated with a wide range of primary and secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride to yield the corresponding secondary or tertiary amines. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

-

Wittig Reaction: For the synthesis of alkene derivatives, the Wittig reaction provides a reliable method to convert the aldehyde into a C=C double bond.[2] This allows for the introduction of various substituted vinyl groups, which can be valuable for tuning the electronic and steric properties of the molecule.

-

Condensation Reactions: The aldehyde can readily undergo condensation reactions with active methylene compounds to form a variety of heterocyclic systems, such as pyrimidines and pyridines, which are prevalent in medicinal chemistry.

Transformations of the Bromo Group

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

-

Suzuki Coupling: This powerful reaction allows for the coupling of the aryl bromide with a boronic acid or ester to form biaryl compounds. This is a highly valuable transformation for the synthesis of complex molecules with extended aromatic systems, which are of interest in both medicinal chemistry and materials science.

-

Buchwald-Hartwig Amination: This reaction provides a direct route to N-aryl derivatives by coupling the aryl bromide with a primary or secondary amine.[3][4] This is a key transformation for the synthesis of many biologically active compounds.

-

Sonogashira Coupling: The bromo group can be coupled with terminal alkynes to introduce alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of a final target molecule.

Transformations of the Methyl Ester Group

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

Hydrolysis: Saponification with a base like lithium hydroxide affords the carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

-

Amidation: Direct amidation with an amine, often at elevated temperatures, can provide the corresponding amide derivative.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The structural motif of a substituted benzoic acid is a common feature in many approved drugs and clinical candidates. The versatility of Methyl 5-bromo-2-formylbenzoate makes it an attractive starting point for the synthesis of novel therapeutic agents. While direct biological activity data for derivatives of this specific scaffold is not extensively reported in publicly available literature, its potential can be inferred from the applications of structurally related compounds.

For instance, the benzothiazine core, which can be synthesized from related bromo-amino benzoates, is found in compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

| Derivative Class | Potential Therapeutic Area | Key Synthetic Transformation |

| Substituted Aminobenzylamines | CNS disorders, Oncology | Reductive Amination |

| Biaryl Compounds | Anti-inflammatory, Antiviral | Suzuki Coupling |

| N-Aryl Amines | Kinase Inhibitors | Buchwald-Hartwig Amination |

| Heterocyclic Derivatives | Antibacterial, Antifungal | Condensation Reactions |

This table represents potential applications based on the known bioactivity of related structural motifs.

Applications in Materials Science: Building Blocks for Functional Materials

The rigid aromatic core and the potential for extensive derivatization make analogs of Methyl 5-bromo-2-formylbenzoate promising candidates for the development of novel organic materials.

-

Organic Light-Emitting Diodes (OLEDs): The biaryl and stilbene derivatives that can be synthesized from this scaffold can possess interesting photophysical properties, making them suitable for use as emitters or host materials in OLEDs.

-

Organic Photovoltaics (OPVs): The ability to create donor-acceptor type molecules through cross-coupling reactions opens up possibilities for their use in organic solar cells.

-

Sensors: The aldehyde group can be functionalized with specific recognition units to create chemosensors for the detection of various analytes.

Characterization of Derivatives: A Multi-technique Approach

The unambiguous characterization of novel derivatives synthesized from Methyl 5-bromo-2-formylbenzoate is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the derivatives. The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl stretches of the ester and aldehyde (or its derivatives like imines or alkenes), and N-H or O-H stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.

-

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate proof of structure, revealing the precise three-dimensional arrangement of atoms in the molecule.

Conclusion: A Versatile Tool for Chemical Innovation

Methyl 5-bromo-2-formylbenzoate is more than just a chemical compound; it is a versatile platform for chemical innovation. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the creation of a diverse library of derivatives with potential applications in drug discovery and materials science. The strategic combination of classic and modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, unlocks the full potential of this scaffold. As researchers continue to explore the vast chemical space accessible from this starting material, it is certain that Methyl 5-bromo-2-formylbenzoate will continue to be a valuable tool in the development of novel molecules that can address pressing challenges in medicine and technology.

References

-

Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1655. [Link]

-

Guirado, A., et al. (2019). Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed, 19(12), 1686-1703. [Link]

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]

-

Various Authors. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]

-

ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved January 29, 2026, from [Link]

Sources

- 1. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]

- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for "Methyl 5-bromo-2-formylbenzoate"

Executive Summary & Critical Identity Verification

Methyl 5-bromo-2-formylbenzoate is a high-value intermediate used primarily in the synthesis of isoindolinones, phthalazinones, and other heterocyclic scaffolds for drug discovery. Its stability is governed by the high reactivity of its aldehyde moiety (susceptible to autoxidation) and its methyl ester (susceptible to hydrolysis).

CRITICAL ALERT: CAS Number Ambiguity

There is a frequent database conflict regarding this compound. You must verify your material immediately upon receipt.

| Feature | Target Compound | Common Confusion (Precursor) |

| Name | Methyl 5-bromo-2-formylbenzoate | Methyl 5-bromo-2-(bromomethyl)benzoate |

| Functional Group | Aldehyde (-CHO) | Alkyl Bromide (-CH₂Br) |

| CAS Number | 1016163-89-5 | 79670-17-0 |

| Melting Point | 74 – 78 °C | 50 – 54 °C |

| H-NMR Signal | ~10.0 ppm (s, 1H, -CHO) | ~4.9 ppm (s, 2H, -CH₂Br) |

This guide specifically addresses the Aldehyde (Formyl) variant (CAS: 1016163-89-5).

Chemical Profile & Inherent Vulnerabilities

-

IUPAC Name: Methyl 5-bromo-2-formylbenzoate[1]

-

Physical State: White to pale brown crystalline solid.

Structural Vulnerability Analysis

The molecule contains three reactive centers that dictate its storage requirements:

-

Formyl Group (C-2): The most fragile moiety. Aromatic aldehydes are prone to radical-chain autoxidation in the presence of atmospheric oxygen, converting the solid aldehyde into a carboxylic acid contaminant.

-

Methyl Ester (C-1): Susceptible to hydrolysis in the presence of moisture, leading to the formation of 5-bromo-2-formylbenzoic acid and methanol.

-

Aryl Bromide (C-5): Generally stable in storage but light-sensitive over extended periods.

Degradation Mechanisms

Understanding how the molecule fails is the key to preventing it. The two primary pathways are Aerobic Oxidation and Hydrolysis .

Pathway 1: Autoxidation (The "Air" Risk)

In the presence of air, the aldehydic C-H bond undergoes homolytic cleavage (initiated by light or trace metals), forming an acyl radical. This radical reacts with O₂ to form a peracid, which then oxidizes a second molecule of aldehyde.

-

Result: Formation of Methyl 5-bromo-2-carboxybenzoate (Acid impurity).

-

Observation: The white crystals turn yellow/brown and become sticky.

Pathway 2: Hydrolysis (The "Moisture" Risk)

Ambient humidity attacks the ester linkage.

-

Result: Formation of 5-bromo-2-formylbenzoic acid.

-

Observation: Shift in solubility profile and broadening of melting point range.

Figure 1: Primary degradation pathways. Oxidation of the aldehyde is the fastest and most common failure mode.

Storage & Handling Protocol

To maintain purity >98% over 12 months, the following "Cold-Chain Inert" protocol is mandatory.

A. Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of radical propagation (oxidation). |

| Atmosphere | Argon or Nitrogen | Displaces O₂, removing the reactant required for autoxidation. Argon is preferred (heavier than air). |

| Container | Amber Glass Vial | Blocks UV light, which acts as an initiator for the radical oxidation mechanism. |

| Seal | Parafilm + Desiccant | Teflon-lined caps are required. Secondary containment with desiccant (silica gel) prevents hydrolysis. |

B. Handling Workflow

Every time the bottle is opened, the inert atmosphere is compromised. Follow this rigorous resealing loop:

Figure 2: The "Inert Loop" protocol. Failing to equilibrate before opening causes condensation, leading to hydrolysis.

Quality Control (QC) & Validation

Before using this reagent in critical steps (e.g., GMP synthesis or late-stage coupling), validate its integrity.

Method 1: 1H-NMR (The Gold Standard)

Dissolve ~5mg in CDCl₃.

-

Check Region 10.0 – 10.5 ppm: You should see a sharp singlet (1H) for the aldehyde (-CH O).

-

Pass: Sharp singlet, integrates to 1.0 relative to aromatic protons.

-

Fail: Signal is diminished, or a broad singlet appears at ~11-13 ppm (Carboxylic Acid formation).

-

-

Check Region 3.9 ppm: Singlet for Methyl Ester (-OCH ₃).

Method 2: TLC (Rapid Check)

-

Mobile Phase: Hexanes:Ethyl Acetate (3:1).

-

Visualization: UV (254 nm).

-

Interpretation:

-

Aldehyde (Product): Higher R_f (Less polar).

-

Acid (Impurity): Stays at the baseline or has very low R_f (Highly polar).

-

References

-

TCI Chemicals. Product Specification: Methyl 5-Bromo-2-formylbenzoate (CAS 1016163-89-5).[2][3][4][6][7] Accessed October 2025.

-

BLD Pharm. Safety Data Sheet & Properties: Methyl 5-bromo-2-formylbenzoate.[4] Accessed October 2025.

-

ChemScene. Compound Profile: Methyl 5-bromo-2-formylbenzoate.[2][3][6][7] Accessed October 2025.

- Bowden, K., et al. "Autoxidation of Aromatic Aldehydes." Journal of the Chemical Society, Perkin Transactions 2. (General mechanism reference for aldehyde stability).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 5-bromo-2-formylbenzoate, 98% - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 3. scbt.com [scbt.com]

- 4. 1016163-89-5|Methyl 5-bromo-2-formylbenzoate|BLD Pharm [bldpharm.com]

- 5. EnamineStore [enaminestore.com]

- 6. methyl 5-bromo-2-formylbenzoate 1016163-89-5 - Chongqing Kemai Material Technology Co., Ltd. [chem47.com]

- 7. Methyl 5-Bromo-2-formylbenzoate | 1016163-89-5 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

Computational studies on the electronic properties of "Methyl 5-bromo-2-formylbenzoate"

Topic: Computational Characterization & Electronic Profiling of Methyl 5-bromo-2-formylbenzoate Content Type: Technical Whitepaper / Strategic Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary

Methyl 5-bromo-2-formylbenzoate (CAS 79670-17-0) serves as a critical "linchpin" scaffold in modern drug discovery, functioning as a precursor for SARS-CoV-2 Mpro inhibitors, HCN2 modulators, and TLR antagonists. Its utility lies in its orthogonal reactivity: a formyl group for reductive aminations, an aryl bromide for palladium-catalyzed cross-couplings, and a methyl ester for cyclization or saponification.

This guide establishes a rigorous computational framework for characterizing the electronic properties of this molecule. By leveraging Density Functional Theory (DFT), researchers can predict reactivity hotspots, stability profiles, and spectroscopic signatures, thereby de-risking downstream synthetic pathways.

Introduction: The Chemical Context

In the hit-to-lead optimization phase, the electronic distribution of a scaffold dictates the success of library generation. Methyl 5-bromo-2-formylbenzoate presents a unique case of tris-functionalized benzene , creating a complex electronic push-pull system:

-

Electron Withdrawing Groups (EWG): The Formyl (-CHO) and Ester (-COOCH3) groups at the ortho positions induce significant electron deficiency on the ring.

-

Weak Deactivator: The Bromine (-Br) atom at the meta position (relative to ester) adds inductive withdrawal (-I) while offering weak mesomeric donation (+M).

Understanding the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) is essential to predict regioselectivity during competitive functionalization.

Computational Methodology: The Gold Standard Protocol

To achieve results comparable to high-impact literature in structural chemistry, the following computational workflow is prescribed. This protocol balances computational cost with chemical accuracy (E-E-A-T).

2.1. Theory Level Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic ground states. However, for precise non-covalent interaction modeling (e.g., crystal packing or docking simulations), M06-2X is recommended due to its superior handling of dispersion forces.

-

Basis Set: 6-311++G(d,p) .[1]

-

Why? The diffuse functions (++) are critical for capturing the electron lone pairs on the Oxygen and Bromine atoms. The polarization functions (d,p) account for the deformation of orbitals in the aromatic ring.

-

2.2. Validated Workflow

The following Graphviz diagram outlines the sequential logic for a complete electronic characterization.

Caption: Figure 1. Self-validating DFT workflow ensuring thermodynamic stability before property calculation.

Electronic Property Analysis

3.1. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness (

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the aromatic ring and the lone pairs of the carbonyl oxygens. This region dictates nucleophilic behavior (though this molecule is primarily electrophilic).

-

LUMO (Lowest Unoccupied Molecular Orbital): Highly localized on the formyl carbon and the ester carbonyl . This confirms the molecule's susceptibility to nucleophilic attack (e.g., by amines in reductive amination).

Global Reactivity Descriptors (Formulas):

| Descriptor | Symbol | Formula | Significance in Drug Design |

| Chemical Potential | Predicts direction of electron flow in receptor binding. | ||

| Chemical Hardness | Resistance to charge transfer; correlates with stability. | ||

| Electrophilicity Index | Critical: Measures the propensity to accept electrons (high in this scaffold). |

3.2. Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface allows medicinal chemists to "see" how the molecule aligns in a protein binding pocket.

-

Red Regions (Negative Potential): Localized around the Oxygen atoms of the formyl and ester groups. These are H-bond acceptors.

-

Blue Regions (Positive Potential): Localized around the Hydrogen atoms of the ring and the methyl group.

-

Implication: The distinct polarization facilitates

stacking interactions, often observed in crystal structures of similar benzoate derivatives [1].

Spectroscopic Profiling (Predictive)

To validate synthetic success, computational vibrational analysis provides reference spectral data.

4.1. IR Spectrum Markers

The ortho-substitution pattern creates specific shifts due to steric strain and field effects.

-

Formyl C=O Stretch: Expected ~1690–1705 cm⁻¹. Lower than typical aldehydes due to conjugation with the ring.

-

Ester C=O Stretch: Expected ~1720–1735 cm⁻¹.

-

Aldehyde C-H: The characteristic "Fermi Doublet" at ~2750 and 2850 cm⁻¹.

-

C-Br Stretch: A fingerprint band in the lower frequency region (~500–600 cm⁻¹).

4.2. NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level provides high-accuracy chemical shifts.

-

Aldehyde Proton: A distinct singlet highly deshielded at ~10.0–10.5 ppm.

-

Aromatic Protons: The coupling constants (

-values) between H3, H4, and H6 will confirm the 1,2,4,5-substitution pattern.

Strategic Application in Synthesis

The computational data directly informs synthetic strategy. The diagram below illustrates the "Reactivity Hierarchy" derived from electrophilicity indices.

Caption: Figure 2. Chemoselectivity map based on computed local electrophilicity.

-

Insight: The formyl group is the "softest" electrophile and will react first with amines. The C-Br bond requires metal insertion (Pd), allowing for orthogonal functionalization.

References

-

Muhammad, Z. et al. (2012). "Methyl 5-bromo-2-hydroxybenzoate."[2] Acta Crystallographica Section E, 68(5), o1467. Link

- Context: Provides crystallographic benchmarks for bond lengths/angles in the 5-bromo-benzo

-

Frisch, M. J. et al. (2016). "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT. Link

- Context: The standard software package for the cited DFT methodologies.

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648. Link

- Context: The foundational paper for the B3LYP functional used in these protocols.

-

Saint-Louis, C. J. et al. (2017).[3] "Synthesis, computational, and spectroscopic analysis of tunable highly fluorescent BN-1,2-azaborine derivatives." Organic & Biomolecular Chemistry, 15, 10172-10183.[3] Link

- Context: Demonstrates the use of this specific scaffold (Methyl 5-bromo-2-formylbenzoate)

Sources

The Synthetic Versatility of Methyl 5-bromo-2-formylbenzoate: A Hub for Complex Molecule Synthesis

Introduction

Methyl 5-bromo-2-formylbenzoate is a bifunctional aromatic compound that has emerged as a critical building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its strategic placement of a reactive aldehyde, a versatile aryl bromide, and an ester moiety on a benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of methyl 5-bromo-2-formylbenzoate, detailing key reaction pathways and providing experimentally validated protocols for its application in the synthesis of complex molecular architectures. For researchers and drug development professionals, understanding the synthetic utility of this compound is paramount for the efficient construction of novel chemical entities with desired biological or material properties.

The core value of methyl 5-bromo-2-formylbenzoate lies in the orthogonal reactivity of its functional groups. The aldehyde group serves as a prime site for nucleophilic additions and condensation reactions, enabling chain extension and the formation of new carbon-carbon and carbon-heteroatom bonds. The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. Finally, the methyl ester, while generally less reactive, can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for influencing the electronic properties of the molecule. This trifecta of reactivity makes methyl 5-bromo-2-formylbenzoate a highly sought-after starting material for the construction of intricate molecular frameworks.

This technical guide will delve into the key reactions of methyl 5-bromo-2-formylbenzoate, providing both the mechanistic underpinnings and practical, step-by-step protocols. We will explore its utility in palladium-catalyzed cross-coupling reactions, reductive aminations, olefination reactions, and condensation reactions, showcasing its role in the synthesis of medicinally relevant scaffolds and other advanced organic molecules.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The carbon-bromine bond in methyl 5-bromo-2-formylbenzoate is a key site for derivatization via palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of methyl 5-bromo-2-formylbenzoate, the aryl bromide is coupled with a boronic acid or a boronate ester to generate a 5-aryl-2-formylbenzoate derivative. This transformation is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Conceptual Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-formylbenzoate.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-formylbenzoate with Phenylboronic Acid

Materials:

-

Methyl 5-bromo-2-formylbenzoate

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-formylbenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous toluene and water (typically a 4:1 to 10:1 mixture of toluene to water).

-

To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 5-phenyl-2-formylbenzoate.

Trustworthiness: This protocol is a standard and widely accepted method for Suzuki-Miyaura couplings. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by NMR and mass spectrometry to validate its structure and purity.

II. Reductive Amination: A Gateway to Substituted Amines

The aldehyde functionality of methyl 5-bromo-2-formylbenzoate is a versatile handle for the synthesis of a wide range of amine derivatives through reductive amination. This reaction proceeds via the initial formation of an imine or iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ to the corresponding amine.

The Power of Controlled Amine Synthesis

Reductive amination is a cornerstone of medicinal chemistry as it allows for the introduction of diverse amine-containing substituents, which can significantly impact the pharmacological properties of a molecule. The reaction is typically carried out using a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and high selectivity.

Mechanism of Reductive Amination

Caption: A simplified representation of the reductive amination of Methyl 5-bromo-2-formylbenzoate.

Experimental Protocol: Reductive Amination of Methyl 5-bromo-2-formylbenzoate with a Primary Amine.[1]

Materials:

-

Methyl 5-bromo-2-formylbenzoate

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 5-bromo-2-formylbenzoate (1.0 eq) in dichloromethane (DCM), add the primary amine (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted amine.

Expertise & Experience: The choice of sodium triacetoxyborohydride is crucial here. Unlike stronger reducing agents like sodium borohydride, it is less likely to reduce the starting aldehyde directly, thus maximizing the yield of the desired amine product. The initial stirring period before the addition of the reducing agent allows for sufficient formation of the imine intermediate.

III. Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. In the context of methyl 5-bromo-2-formylbenzoate, the aldehyde group can be converted into a variety of substituted vinyl groups using a phosphorus ylide (Wittig reagent).

Constructing Carbon-Carbon Double Bonds with Precision

The Wittig reaction offers a reliable way to introduce a C=C double bond at the position of the formyl group. The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the substituents on the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to give the Z-alkene. This predictability is a key advantage for synthetic chemists.

The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

The Wittig Reaction Mechanism

Caption: A schematic of the key intermediates in the Wittig reaction of Methyl 5-bromo-2-formylbenzoate.

Experimental Protocol: Wittig Reaction of Methyl 5-bromo-2-formylbenzoate

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Methyl 5-bromo-2-formylbenzoate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. The formation of the deep red or orange color indicates the generation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).

-

In a separate flask, dissolve methyl 5-bromo-2-formylbenzoate (1.0 eq) in anhydrous THF.

-

Add the solution of the aldehyde dropwise to the cold ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Authoritative Grounding: The use of a non-stabilized ylide, such as the one generated from methyltriphenylphosphonium bromide, is expected to favor the formation of the Z-alkene. The low temperature addition of the aldehyde to the ylide is critical for controlling the reaction and minimizing side products.

IV. Condensation Reactions: Building Complexity

The electrophilic nature of the aldehyde in methyl 5-bromo-2-formylbenzoate makes it an excellent substrate for a variety of condensation reactions, which are fundamental for forming new carbon-carbon bonds and constructing more complex molecular scaffolds.

The Knoevenagel Condensation: A Versatile C=C Bond Formation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate. The reaction proceeds through a nucleophilic addition followed by dehydration to yield a substituted alkene.

This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are important intermediates in organic synthesis and can participate in a variety of subsequent transformations, including Michael additions and Diels-Alder reactions.

General Scheme of the Knoevenagel Condensation

Caption: A simplified representation of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

Methyl 5-bromo-2-formylbenzoate

-

Malononitrile

-

Piperidine

-

Ethanol

-

Ice

-

Dilute hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve methyl 5-bromo-2-formylbenzoate (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can often be observed by the formation of a precipitate.

-

If a precipitate forms, cool the mixture in an ice bath and collect the solid by filtration.

-

Wash the solid with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to induce precipitation.

-

Collect the product by filtration, wash with water, and dry.

-

The product can be further purified by recrystallization if necessary.

Trustworthiness: This is a classic and reliable method for the Knoevenagel condensation. The use of a mild base like piperidine is sufficient to deprotonate the active methylene compound without causing unwanted side reactions. The reaction is often high-yielding and the product can be easily isolated.

V. Synthesis of Heterocyclic Scaffolds

The strategic placement of the aldehyde and ester functionalities in methyl 5-bromo-2-formylbenzoate makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly those containing a fused benzene ring. One important class of heterocycles that can be accessed from this starting material is the isoindolinone family.

Synthesis of Isoindolinones: A Privileged Scaffold in Medicinal Chemistry

Isoindolinones are a class of bicyclic lactams that are found in a number of natural products and exhibit a wide range of biological activities. A common synthetic route to N-substituted isoindolinones involves the reductive amination of methyl 2-formylbenzoate derivatives with primary amines, followed by intramolecular cyclization.

In the case of methyl 5-bromo-2-formylbenzoate, the initial reductive amination with a primary amine yields an intermediate secondary amine. This intermediate can then undergo spontaneous or induced lactamization, where the newly formed secondary amine attacks the carbonyl of the methyl ester, leading to the formation of the five-membered lactam ring and the elimination of methanol.

Pathway to Isoindolinone Synthesis

Caption: A conceptual flowchart for the synthesis of isoindolinones from Methyl 5-bromo-2-formylbenzoate.

Experimental Protocol: Two-Step Synthesis of N-Benzyl-6-bromoisoindolin-1-one

Step 1: Reductive Amination

Materials:

-

Methyl 5-bromo-2-formylbenzoate

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Follow the reductive amination protocol described in Section II, using benzylamine as the primary amine.

-

After work-up, the crude intermediate, methyl 5-bromo-2-((benzylamino)methyl)benzoate, can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Lactamization

Materials:

-

Crude methyl 5-bromo-2-((benzylamino)methyl)benzoate

-

Methanol or Toluene

-

Optional: A catalytic amount of a mild acid or base (e.g., acetic acid or sodium methoxide)

Procedure:

-

Dissolve the crude intermediate from Step 1 in methanol or toluene.

-

Heat the solution to reflux for 4-24 hours. The progress of the lactamization can be monitored by TLC by observing the disappearance of the starting material and the formation of a new, typically more polar, product.

-

In some cases, the addition of a catalytic amount of a mild acid or base can facilitate the cyclization.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude isoindolinone can be purified by recrystallization or flash column chromatography.

Expertise & Experience: The lactamization step can sometimes be sluggish. The choice of solvent and the use of a catalyst can significantly impact the reaction rate. For less reactive systems, heating at higher temperatures in a solvent like toluene or xylene may be necessary. The progress of the reaction is conveniently monitored by the disappearance of the ester group and the appearance of the lactam carbonyl in the IR spectrum, or by changes in the chemical shifts in the NMR spectrum.

Conclusion